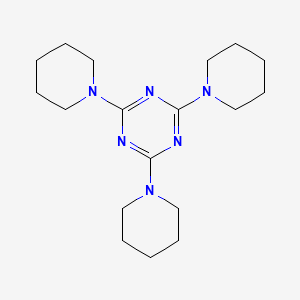

2,4,6-Tri(piperidin-1-yl)-1,3,5-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

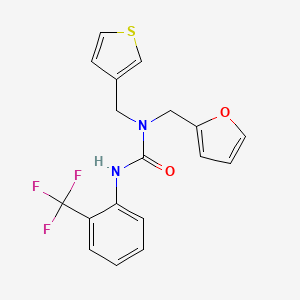

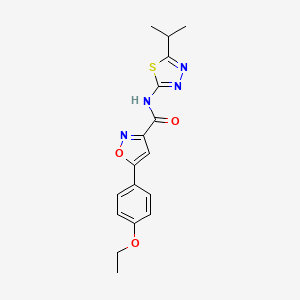

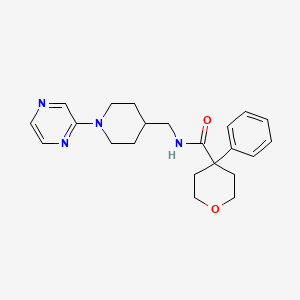

2,4,6-Tri(piperidin-1-yl)-1,3,5-triazine (TPT) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TPT is a heterocyclic organic compound that belongs to the triazine family. It has three piperidine groups attached to the triazine ring, which makes it a unique molecule with interesting properties.

Scientific Research Applications

Synthesis and Molecular Structure

2,4,6-Tri(piperidin-1-yl)-1,3,5-triazine derivatives are synthesized for molecular structure investigations. These investigations utilize X-ray crystallography combined with Hirshfeld and DFT calculations. The intermolecular interactions in these compounds are predominantly H...H, N...H, and H...C contacts, crucial in controlling molecular packing (Shawish et al., 2021).

Discovery as Inhibitors

These derivatives have been identified as inhibitors of soluble epoxide hydrolase, discovered through high-throughput screening. The triazine heterocycle is essential for high potency and selectivity in these applications (Thalji et al., 2013).

Green Synthesis

2,4-Diamino-1,3,5-triazines, a related class, have been prepared through a green synthesis approach. This method reduces solvent use, simplifies procedures, and shortens reaction times. The structures of these derivatives, including those with a 1-piperidino group, have been confirmed using NMR spectroscopy and X-ray analysis (Díaz‐Ortiz et al., 2004).

Ligand Synthesis for Metal Ion Coordination

1,3,5-Triazine-based ligands, including those with a piperidin-1-yl group, have been synthesized for coordinating transition metal ions. These ligands, when coordinating with metals like Cobalt (Co), form complexes with distinct structures and properties (Peppel & Köckerling, 2009).

Antimicrobial Applications

Novel s-triazinyl piperazines and piperidines have been synthesized, demonstrating antimicrobial activity. These compounds have shown efficacy against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Patel et al., 2012).

5-HT2 Antagonist Activity

Bicyclic 1,3,5-triazine derivatives with a piperidine group have been studied for their 5-HT2 antagonist activity. These compounds have shown promising results in inhibiting serotonin receptors, indicating their potential use in related treatments (Watanabe et al., 1992).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules . These molecules often target neurotransmitter systems, such as the serotonergic, noradrenergic, and dopaminergic systems .

Biochemical Pathways

Similar compounds have been associated with the modulation of monoamine neurotransmitters, which play crucial roles in mood regulation .

Result of Action

Similar compounds have been associated with alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Properties

IUPAC Name |

2,4,6-tri(piperidin-1-yl)-1,3,5-triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N6/c1-4-10-22(11-5-1)16-19-17(23-12-6-2-7-13-23)21-18(20-16)24-14-8-3-9-15-24/h1-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUDAKFVUSPQTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364568.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2364570.png)

![Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2364582.png)

![4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2364588.png)

![3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2364589.png)